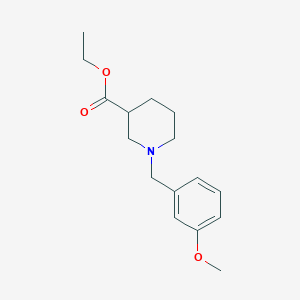![molecular formula C19H31NO B5139753 (4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5139753.png)
(4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine is a chemical compound that belongs to the family of phenethylamines. It is commonly referred to as 4-MeO-PCyEt or 4-Methoxyphencyclamine. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
(4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine has potential applications in various scientific fields. It has been studied for its potential use as a ligand in positron emission tomography (PET) imaging of serotonin receptors. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
Mechanism of Action
The exact mechanism of action of (4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor.
Biochemical and Physiological Effects:
(4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex and striatum. It has also been shown to increase the levels of serotonin in the prefrontal cortex and hippocampus.
Advantages and Limitations for Lab Experiments
One advantage of using (4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine in lab experiments is its high selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. One limitation is that the compound is relatively new, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for the study of (4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine. One direction is the further exploration of its potential use in PET imaging of serotonin receptors. Another direction is the study of its potential therapeutic applications in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound.
Synthesis Methods
The synthesis of (4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine is a complex process that involves several steps. The synthesis begins with the reaction of 4-methoxyphenylacetic acid with tert-butylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield (4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine.
properties
IUPAC Name |
4-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-19(2,3)16-7-9-17(10-8-16)20-14-13-15-5-11-18(21-4)12-6-15/h5-6,11-12,16-17,20H,7-10,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJNDFCISSXYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5139684.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139685.png)
![1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
![(3S*)-4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5139696.png)
![2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)

![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)
![1-(4-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5139712.png)
![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,6-difluorobenzamide)](/img/structure/B5139713.png)
![2-[ethyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5139724.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)
![ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5139756.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-tert-butylbenzamide](/img/structure/B5139767.png)
